Fsp3 (Fraction of sp3 Carbon Atoms): 0.727 vs. 0.500 for Simpler Pyrazole Analogs — Saturation-Linked Developability Advantage
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine has a vendor-reported calculated Fsp3 (fraction of sp3-hybridized carbon atoms) of 0.727 . This value is substantially higher than that of simpler pyrazole building blocks such as 1-cyclobutyl-4-ethynyl-1H-pyrazole (Fsp3 = 0.444) or 3-chloro-1-cyclopropyl-pyrazole (Fsp3 = 0.500) . The Fsp3 metric, introduced by Lovering et al. (2009), correlates positively with aqueous solubility and with clinical success rates as compounds advance from discovery through Phase I [1].
| Evidence Dimension | Fraction of sp3-hybridized carbon atoms (Fsp3) |
|---|---|
| Target Compound Data | 0.727 (calculated, vendor-reported) |
| Comparator Or Baseline | 1-cyclobutyl-4-ethynyl-1H-pyrazole: Fsp3 = 0.444; 3-chloro-1-cyclopropyl-pyrazole: Fsp3 = 0.500; 4-isopropoxy-1H-pyrazole: Fsp3 = 0.500 |
| Quantified Difference | ΔFsp3 = +0.227 to +0.283 (target compound higher by 45–64% relative to comparators, calculated as (0.727–0.444)/0.444 = 63.7% and (0.727–0.500)/0.500 = 45.4%) |
| Conditions | Vendor-calculated Fsp3 values from Fluorochem product pages; comparators sourced from same vendor to ensure consistent computational methodology |
Why This Matters
Higher Fsp3 is linked to improved solubility and reduced promiscuity in biological screening, making this compound a more developable starting point for hit-to-lead campaigns than flatter pyrazole analogs.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752–6756. View Source
